molecular formula C22H12ClN3O5 B11119570 2-(5-Chloropyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Chloropyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11119570
M. Wt: 433.8 g/mol
InChI Key: BLIZQMHWUGPSOS-UHFFFAOYSA-N
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Description

2-(5-chloropyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique structure combining a pyridine ring, a nitrophenyl group, and a chromeno-pyrrole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloropyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno-pyrrole structure, followed by the introduction of the chloropyridinyl and nitrophenyl groups through substitution reactions. Common reagents used in these steps include chlorinating agents, nitrating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloropyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

    Substitution: The chloropyridinyl and nitrophenyl groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial activities, depending on its interaction with biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 2-(5-chloropyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of receptors, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-chloropyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives, chloropyridinyl compounds, and nitrophenyl-containing molecules.

Uniqueness

What sets this compound apart is its combination of structural features, which may confer unique properties such as enhanced biological activity, improved stability, or specific interactions with molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H12ClN3O5

Molecular Weight

433.8 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H12ClN3O5/c23-13-7-10-17(24-11-13)25-19(12-5-8-14(9-6-12)26(29)30)18-20(27)15-3-1-2-4-16(15)31-21(18)22(25)28/h1-11,19H

InChI Key

BLIZQMHWUGPSOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)[N+](=O)[O-])C5=NC=C(C=C5)Cl

Origin of Product

United States

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